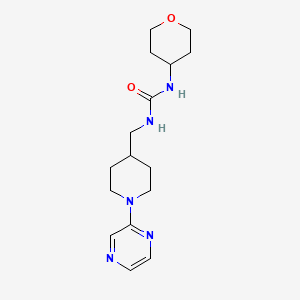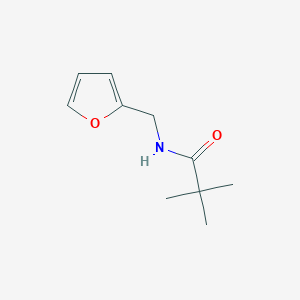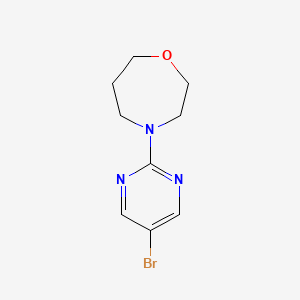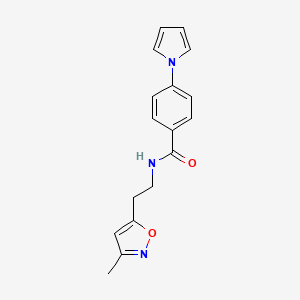
N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide, also known as TAK-915, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. TAK-915 is a selective antagonist of the G-protein-coupled receptor 40 (GPR40), which is involved in glucose homeostasis and insulin secretion. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, synthesized through a similar reaction pathway, demonstrates the potential for structural and crystallographic studies in compounds with similar frameworks (Prabhuswamy et al., 2016).
Antimicrobial and Antifungal Applications
- Compounds analogous to N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide have been synthesized and shown to possess antimicrobial and antifungal properties, suggesting similar potential applications for this compound (Talupur et al., 2021).
Radiosensitization and Cytotoxicity
- Similar nitrothiophene compounds have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins in cancer therapy, indicating a possible research avenue for this compound (Threadgill et al., 1991).
Electronic and Optical Properties
- Research on similar compounds has explored their electronic properties, including absorption and fluorescence spectra, which could be relevant for applications in sensing and optoelectronics (Patil et al., 2011).
Material Science and Photostabilization
- Thiophene derivatives have been used as photostabilizers for materials like poly(vinyl chloride), suggesting that this compound could have similar applications (Balakit et al., 2015).
Antioxidant and Anti-Inflammatory Properties
- Structurally related compounds have demonstrated anti-inflammatory and antioxidant activities, which could be explored for this compound (Kumar et al., 2008).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c1-25-12-7-8-15(26-2)13(11-12)20-19(22)18-17(9-10-28-18)27-16-6-4-3-5-14(16)21(23)24/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGYLUUQXWCGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyethoxy)-N-(6-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B2428140.png)
![4-(6-bromobenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2428141.png)




![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428150.png)
![ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2428151.png)


![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride](/img/structure/B2428158.png)
![2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2428159.png)
![2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2428161.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2428162.png)